molecular formula C13H20BNO4S B13460191 3-Methanesulfonyl-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

3-Methanesulfonyl-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B13460191
M. Wt: 297.2 g/mol
InChI Key: KYZJCXFTFPFKLO-UHFFFAOYSA-N
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Description

3-Methanesulfonyl-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organoboron compound that features both a methanesulfonyl group and a dioxaborolane moiety attached to a pyridine ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methanesulfonyl-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of a suitable pyridine precursor. One common method is the Miyaura borylation reaction, which uses a palladium catalyst to facilitate the coupling of an aryl halide with a diboron reagent . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Scientific Research Applications

3-Methanesulfonyl-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action for 3-Methanesulfonyl-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in Suzuki–Miyaura coupling involves the transmetalation step, where the boronic ester transfers its organic group to the palladium catalyst. This is followed by reductive elimination to form the carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium complex.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methanesulfonyl-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its combination of a methanesulfonyl group and a boronic ester, which provides versatility in various chemical reactions and applications. Its stability and reactivity make it a valuable compound in both academic research and industrial applications .

Properties

Molecular Formula

C13H20BNO4S

Molecular Weight

297.2 g/mol

IUPAC Name

2-methyl-3-methylsulfonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C13H20BNO4S/c1-9-11(20(6,16)17)7-10(8-15-9)14-18-12(2,3)13(4,5)19-14/h7-8H,1-6H3

InChI Key

KYZJCXFTFPFKLO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C)S(=O)(=O)C

Origin of Product

United States

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